molecular formula C10H8BrF3O2 B572408 4-Bromo-2-propanoyl-1-(trifluoromethoxy)benzene CAS No. 1261439-45-5

4-Bromo-2-propanoyl-1-(trifluoromethoxy)benzene

Cat. No.: B572408
CAS No.: 1261439-45-5
M. Wt: 297.071
InChI Key: XBWOEZQMXBRJDF-UHFFFAOYSA-N
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Description

4-Bromo-2-propanoyl-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H8BrF3O2. It is characterized by the presence of a bromine atom, a propanoyl group, and a trifluoromethoxy group attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-propanoyl-1-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor followed by the introduction of the propanoyl and trifluoromethoxy groups. One common method involves the bromination of 2-propanoyl-1-(trifluoromethoxy)benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by purification steps to obtain the desired compound with high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-propanoyl-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-propanoyl-1-(trifluoromethoxy)benzene is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-propanoyl-1-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity towards these targets. The propanoyl group may participate in covalent bonding or hydrogen bonding interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-propanoyl-1-(trifluoromethoxy)benzene is unique due to the combination of its bromine, propanoyl, and trifluoromethoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[5-bromo-2-(trifluoromethoxy)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-2-8(15)7-5-6(11)3-4-9(7)16-10(12,13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWOEZQMXBRJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742693
Record name 1-[5-Bromo-2-(trifluoromethoxy)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261439-45-5
Record name 1-[5-Bromo-2-(trifluoromethoxy)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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